4-bromo-1H-pyrazole-3-carbonyl chloride
Overview
Description
4-Bromo-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a carbonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-1H-pyrazole with oxalyl chloride in the presence of a suitable catalyst to form the desired carbonyl chloride derivative .
Industrial Production Methods
Industrial production of 4-bromo-1H-pyrazole-3-carbonyl chloride may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrazole-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Addition Reactions: Reagents such as alcohols, amines, and water can be used to react with the carbonyl chloride group.
Major Products Formed
Substitution Reactions: Products include 4-substituted pyrazole derivatives, such as 4-amino-1H-pyrazole-3-carbonyl chloride.
Addition Reactions: Products include amides, esters, and other carbonyl-containing compounds.
Scientific Research Applications
4-Bromo-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: It is utilized in the synthesis of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrazole-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbonyl-containing compounds. The bromine atom can also participate in substitution reactions, further expanding the compound’s utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
1H-Pyrazole-3-carbonyl chloride: Lacks the bromine atom, reducing its versatility in substitution reactions.
4-Chloro-1H-pyrazole-3-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity of the compound.
Uniqueness
4-Bromo-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both the bromine atom and the carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-1-7-8-3(2)4(6)9/h1H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMMGBLUQICLPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281357 | |
Record name | 4-Bromo-1H-pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006471-28-8 | |
Record name | 4-Bromo-1H-pyrazole-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006471-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1H-pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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